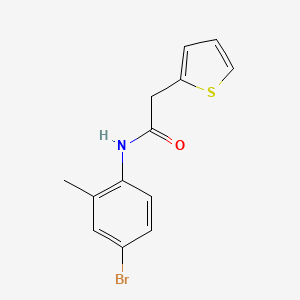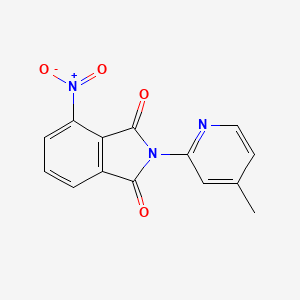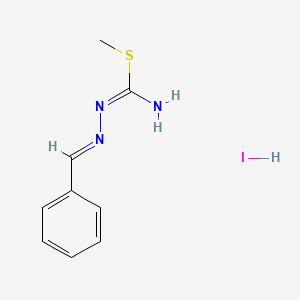
N-(4-bromo-2-ethylphenyl)-N'-(2-furylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-ethylphenyl)-N'-(2-furylmethyl)thiourea, also known as Br-Et-FMTU, is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a thiourea derivative that has been synthesized through a specific method, and its mechanism of action and biochemical effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-ethylphenyl)-N'-(2-furylmethyl)thiourea involves the formation of a covalent bond between the thiourea moiety of the compound and the thiol group of the target biomolecule. This results in the formation of a stable adduct that emits a fluorescent signal upon excitation. The selectivity of N-(4-bromo-2-ethylphenyl)-N'-(2-furylmethyl)thiourea for thiols is due to the presence of the 2-furylmethyl group, which enhances the reactivity of the thiourea moiety towards thiols.
Biochemical and Physiological Effects
N-(4-bromo-2-ethylphenyl)-N'-(2-furylmethyl)thiourea has been shown to have minimal toxicity and does not interfere with normal cellular processes. Its specific binding to thiols allows for the detection and quantification of these important biomolecules in biological systems. This can provide valuable insights into the role of thiols in various physiological processes, including redox signaling, antioxidant defense, and protein folding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-2-ethylphenyl)-N'-(2-furylmethyl)thiourea is its high selectivity for thiols, which allows for the specific detection and quantification of these biomolecules in biological systems. Additionally, its fluorescent properties make it a convenient tool for imaging and visualization studies. However, the use of N-(4-bromo-2-ethylphenyl)-N'-(2-furylmethyl)thiourea is limited by its relatively low water solubility, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the use of N-(4-bromo-2-ethylphenyl)-N'-(2-furylmethyl)thiourea in scientific research. One area of interest is the development of new fluorescent probes based on the N-(4-bromo-2-ethylphenyl)-N'-(2-furylmethyl)thiourea scaffold. These probes could be designed to target other important biomolecules, such as reactive oxygen species or metal ions. Additionally, the use of N-(4-bromo-2-ethylphenyl)-N'-(2-furylmethyl)thiourea in vivo could provide valuable insights into the role of thiols in disease states and could potentially lead to the development of new therapeutic strategies.
Métodos De Síntesis
N-(4-bromo-2-ethylphenyl)-N'-(2-furylmethyl)thiourea has been synthesized through a multistep process involving the reaction of 4-bromo-2-ethylphenol with thionyl chloride, followed by the reaction of the resulting compound with 2-furylmethylamine and thiourea. The final product is obtained through recrystallization and purification techniques. This method has been optimized to yield a high-quality product with a high degree of purity.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-ethylphenyl)-N'-(2-furylmethyl)thiourea has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for the detection of thiols in biological systems. Thiols are important biomolecules that play a crucial role in various physiological processes. N-(4-bromo-2-ethylphenyl)-N'-(2-furylmethyl)thiourea has been shown to selectively bind to thiols and emit a fluorescent signal, making it a promising tool for the detection and quantification of thiols in biological systems.
Propiedades
IUPAC Name |
1-(4-bromo-2-ethylphenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-2-10-8-11(15)5-6-13(10)17-14(19)16-9-12-4-3-7-18-12/h3-8H,2,9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUFERPRTSHTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5830122.png)
![[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5830129.png)

![2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5830146.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5830147.png)

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B5830160.png)
![N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5830178.png)
![2-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B5830187.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5830201.png)


